1H,4H,5H-thieno[2,3-g]indazole
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Overview
Description
1H,4H,5H-thieno[2,3-g]indazole is a heterocyclic compound that features a fused ring system combining a thiophene ring and an indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H-thieno[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a copper-catalyzed cyclization of 2-azidobenzaldehydes with amines can be employed to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1H,4H,5H-thieno[2,3-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
1H,4H,5H-thieno[2,3-g]indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1H,4H,5H-thieno[2,3-g]indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1H-indazole: Shares the indazole ring but lacks the thiophene ring.
2H-indazole: Similar to 1H-indazole but differs in the position of the nitrogen atom.
Thieno[2,3-b]indazole: Another fused ring system with a different arrangement of the thiophene and indazole rings.
Uniqueness: 1H,4H,5H-thieno[2,3-g]indazole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
35635-88-2 |
---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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